molecular formula C14H19NO B1521069 2-Allylphenyl 3-piperidinyl ether CAS No. 946714-33-6

2-Allylphenyl 3-piperidinyl ether

Cat. No. B1521069
M. Wt: 217.31 g/mol
InChI Key: WTQHYGPQAHXXGG-UHFFFAOYSA-N
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Description

2-Allylphenyl 3-piperidinyl ether is a chemical compound with the CAS Number: 946714-33-6 and a molecular weight of 217.31 . It is used in various fields of research and development .


Molecular Structure Analysis

The molecular formula of 2-Allylphenyl 3-piperidinyl ether is C14H19NO . The InChI code is 1S/C14H19NO/c1-2-6-12-7-3-4-9-14 (12)16-13-8-5-10-15-11-13/h2-4,7,9,13,15H,1,5-6,8,10-11H2 .

Scientific Research Applications

The Preparation and Rearrangement of Ethers

  • Williamson Ether Synthesis and Claisen Rearrangement : The preparation of allyl phenyl ether, followed by its Claisen rearrangement to 2-allylphenol, introduces critical reactions of ethers. This process is pivotal in teaching undergraduate students about ether chemistry, including purification techniques and NMR spectrum analysis for structure determination (Sanford, Lis, & McPherson, 2009).

Synthesis Techniques

  • Enantio- and Diastereoselective Synthesis : An efficient method for synthesizing highly substituted piperidines with controlled stereocenters, utilizing a four-component, one-pot synthesis approach. This highlights the application in creating complex molecules with specific configurations (Urushima, Sakamoto, Ishikawa, & Hayashi, 2010).

Catalysis and Reaction Mechanisms

  • Claisen Rearrangement Over Zeolites : Investigating the rearrangement of allyl phenyl ether over different zeolites reveals the influence of catalyst loading, reaction temperatures, and solvent nature on the formation of desired products. This study emphasizes the role of catalysts in directing the reaction pathway (Wagholikar, Mayadevi, Jacob, & Sivasanker, 2006).

  • Palladium-Catalyzed Allylic Etherification : A method showcasing the stereoselective formation of C-O bonds, utilizing zinc(II) alkoxides to promote the addition of oxygen nucleophiles to allylpalladium complexes, thereby achieving high stereoselectivity in the formation of allylic ethers (Kim & Lee, 2002).

Green Chemistry Approaches

  • Connected Nucleophilic Substitution-Claisen Rearrangement in Flow : This research demonstrates the synthesis of 2-allylphenol from phenol in a micro flow system, highlighting the advantages of flow chemistry in enhancing reaction efficiency and selectivity. The study also explores process intensification and orthogonality in chemical reactions (Shahbazali, Spapens, Kobayashi, Ookawara, Noël, & Hessel, 2015).

Safety And Hazards

2-Allylphenyl 3-piperidinyl ether is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

3-(2-prop-2-enylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-6-12-7-3-4-9-14(12)16-13-8-5-10-15-11-13/h2-4,7,9,13,15H,1,5-6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQHYGPQAHXXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663025
Record name 3-[2-(Prop-2-en-1-yl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allylphenyl 3-piperidinyl ether

CAS RN

946714-33-6
Record name 3-[2-(Prop-2-en-1-yl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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